molecular formula C20H22ClN3O2S2 B12020726 N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 579446-87-0

N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12020726
CAS No.: 579446-87-0
M. Wt: 436.0 g/mol
InChI Key: DESNQKXOCQLSAZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with ethyl and dimethyl groups at positions 3, 5, and 6, respectively. The acetamide moiety is further modified with a 2-chloro-4,6-dimethylphenyl group. The sulfanyl (S–) linker between the acetamide and heterocyclic core enhances conformational flexibility, which may influence binding interactions in biological systems .

Properties

CAS No.

579446-87-0

Molecular Formula

C20H22ClN3O2S2

Molecular Weight

436.0 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H22ClN3O2S2/c1-6-24-19(26)16-12(4)13(5)28-18(16)23-20(24)27-9-15(25)22-17-11(3)7-10(2)8-14(17)21/h7-8H,6,9H2,1-5H3,(H,22,25)

InChI Key

DESNQKXOCQLSAZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Cl)C)C)SC(=C2C)C

Origin of Product

United States

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in pharmacological research due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thienopyrimidine moiety and a chloro-substituted aromatic ring. Its molecular formula is C17_{17}H20_{20}ClN3_3O2_{2}S, and it features multiple functional groups that may influence its biological activity.

PropertyValue
Molecular Weight353.87 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
Log P (octanol-water)Not available

Anticancer Properties

Research has indicated that compounds similar to N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibit significant anticancer activity. For instance, thienopyrimidine derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms including:

  • Inhibition of Kinase Activity : Similar compounds have been identified as potent inhibitors of Src/Abl kinases, which are crucial in cancer cell proliferation and survival .
  • Apoptosis Induction : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to decreased viability .

The biological activity of this compound may be attributed to several mechanisms:

  • Targeting Signal Transduction Pathways : The compound may interfere with pathways involving growth factors such as VEGF and PDGF, which are critical for tumor angiogenesis and growth .
  • Modulation of Enzyme Activity : The presence of a thienopyrimidine core suggests potential interactions with various enzymes involved in metabolic processes or signaling cascades.

Case Studies

  • In Vitro Studies : A study demonstrated that compounds with similar structures showed effective inhibition of cell proliferation in K562 chronic myelogenous leukemia cells at low micromolar concentrations. The compound induced apoptosis and cell cycle arrest at the G1 phase .
  • In Vivo Efficacy : In xenograft models, related thienopyrimidine derivatives exhibited significant tumor regression with minimal toxicity observed at therapeutic doses. This highlights the potential for clinical applications in oncology .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. Preliminary data suggest:

  • Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.
  • Metabolism : Likely undergoes hepatic metabolism with potential for drug-drug interactions.

Safety Profile

Safety assessments indicate that related compounds have manageable toxicity profiles; however, comprehensive toxicological studies are necessary to establish the safety of N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Conformational Effects

Key structural analogs differ in substituent patterns on the phenyl ring and thienopyrimidinone core. For example:

  • N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): The 4-chlorophenyl group (vs.
  • N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (): Replacing the thienopyrimidinone with a simpler pyrimidine ring eliminates the fused thiophene system, likely reducing π-π stacking interactions in crystallographic packing .

Table 1: Substituent-Driven Structural Differences

Compound Phenyl Substituent Heterocyclic Core Dihedral Angle (Pyrimidine-Phenyl)
Target Compound 2-Cl, 4,6-diMe Thieno[2,3-d]pyrimidin-4-one Not reported
N-(4-Chlorophenyl) analog () 4-Cl Thieno[2,3-d]pyrimidin-4-one Not reported
ARARUI () 2-Cl 4,6-Diaminopyrimidine 67.84°
Compound (II) () 3-Cl 4,6-Diaminopyrimidine 59.70° (molecule A), 62.18° (B)

The dihedral angles between the pyrimidine and phenyl rings in analogs (e.g., 67.84° in ARARUI) suggest substituent position (ortho vs. para) significantly affects molecular planarity, which may correlate with crystallinity and bioavailability .

Spectroscopic and Crystallographic Analysis
  • NMR Profiles: highlights that substituents in regions A (positions 39–44) and B (29–36) of related compounds induce distinct chemical shifts. For the target compound, the 3-ethyl and 5,6-dimethyl groups on the thienopyrimidinone core are expected to perturb proton environments in these regions, altering δ values compared to simpler analogs .
  • Crystal Packing: Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations in analogs like N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (). The target compound’s bulkier substituents may disrupt such interactions, leading to divergent packing motifs .

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